4-(Allyloxy)benzohydrazide

Description

BenchChem offers high-quality 4-(Allyloxy)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Allyloxy)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

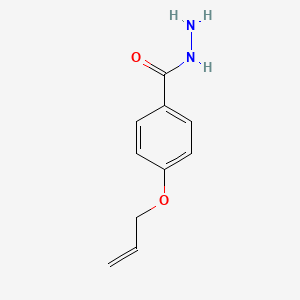

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWQNCITKNGNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406518 | |

| Record name | 4-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90480-14-1 | |

| Record name | 4-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemo-Structural Analysis and Synthetic Utility of 4-(Allyloxy)benzohydrazide

Executive Summary

4-(Allyloxy)benzohydrazide (CAS: 6625-26-9) represents a critical bifunctional scaffold in organic synthesis. Characterized by a para-substituted benzene ring featuring an electron-rich allyloxy tail and a reactive hydrazide head, this molecule serves as a "linchpin" intermediate. It bridges the gap between polymer chemistry—via the allyl group's potential for thiol-ene "click" reactions or polymerization—and medicinal chemistry, where the hydrazide moiety acts as a precursor for acylhydrazone pharmacophores and 1,3,4-oxadiazole heterocycles. This guide provides a validated synthesis protocol, detailed spectroscopic data, and a structural analysis of its divergent reactivity.[1]

Chemical Identity & Physical Properties[2][3][4][5][6]

The structural integrity of 4-(Allyloxy)benzohydrazide relies on the stability of the ether linkage under the basic conditions required for hydrazinolysis.

| Property | Specification |

| IUPAC Name | 4-(prop-2-en-1-yloxy)benzohydrazide |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| Appearance | Colorless/White crystalline solid |

| Melting Point | 355–356 K (82–83 °C) [1] |

| Crystal System | Monoclinic |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Synthetic Pathway & Mechanism

The synthesis of 4-(Allyloxy)benzohydrazide is a two-step sequence starting from ethyl 4-hydroxybenzoate. The protocol prioritizes the O-alkylation of the phenol followed by nucleophilic acyl substitution.

Reaction Mechanism Visualization

Figure 1: Two-step synthetic pathway transforming the phenolic ester to the target hydrazide via etherification and nucleophilic substitution.[2]

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(allyloxy)benzoate

-

Reagents: Dissolve ethyl 4-hydroxybenzoate (50 mmol, 8.3 g) in dry acetone (100 mL).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 100 mmol, 13.8 g). The excess base ensures complete deprotonation of the phenol.

-

Alkylation: Add allyl bromide (50 mmol, 6.0 g) dropwise.

-

Reaction: Reflux the mixture for 20 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting phenol disappears.

-

Workup: Filter the inorganic salts while hot. Evaporate the acetone in vacuo to yield the intermediate as a colorless oil.[3][2]

Step 2: Hydrazinolysis to 4-(Allyloxy)benzohydrazide

-

Solvation: Dissolve the oily intermediate (Ethyl 4-(allyloxy)benzoate) in absolute ethanol (40 mL).

-

Nucleophilic Attack: Add hydrazine hydrate (80% or 99%, 100 mmol, 5.0 g) slowly. Caution: Hydrazine is toxic and a potential carcinogen; work in a fume hood.

-

Reflux: Heat to reflux for 10 hours. The solution will initially be clear and may precipitate the product upon cooling.

-

Crystallization: Allow the mixture to stand overnight at room temperature (or 4°C).

-

Isolation: Filter the colorless crystals, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the allyl group (alkene protons) and the hydrazide moiety (NH/NH₂ protons).

Proton NMR (¹H NMR) Data

Solvent: CDCl₃, 400 MHz[3][5][2]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.72 | Doublet (J=8.8 Hz) | 2H | Ar-H (2,6) | Ortho to carbonyl (deshielded) |

| 7.65 | Singlet (Broad) | 1H | -CONH - | Amide proton (exchangeable) |

| 6.94 | Doublet (J=8.8 Hz) | 2H | Ar-H (3,5) | Ortho to allyloxy (shielded) |

| 6.05 | Multiplet | 1H | -CH=CH ₂ | Allylic alkene proton (internal) |

| 5.42 | Doublet of Quartets | 1H | -CH=CHH (trans) | Terminal alkene (geminal coupling) |

| 5.32 | Doublet of Quartets | 1H | -CH=CHH (cis) | Terminal alkene |

| 4.58 | Doublet of Triplets | 2H | -O-CH₂ - | Methylene adjacent to oxygen |

| 4.13 | Broad Singlet | 2H | -NH-NH₂ | Terminal amine protons |

Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet

-

3328, 3280, 3183 cm⁻¹: N-H stretching vibrations (characteristic of primary and secondary amines in hydrazides).[5][2]

-

1650 cm⁻¹: C=O stretching (Amide I band).

-

1621, 1575 cm⁻¹: C=C aromatic and alkene stretching.[5]

Reactive Versatility & Applications

The utility of 4-(Allyloxy)benzohydrazide lies in its ability to undergo divergent chemical modifications.

Divergent Synthesis Map

Figure 2: The divergent reactivity profile showing three primary application pathways: Schiff base formation, heterocycle synthesis, and side-chain polymerization.

Key Applications

-

Medicinal Chemistry (Schiff Bases): Condensation with aldehydes yields acylhydrazones. These derivatives have demonstrated cytotoxicity against lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines [2].[3] The allyloxy tail improves lipophilicity, potentially enhancing membrane permeability compared to the hydroxy analog.

-

Crystal Engineering: The molecule forms 2D networks via N—H[3][2]···O and N—H···N hydrogen bonds.[3][2] The allyl group introduces flexibility, making it a candidate for liquid crystalline monomers when polymerized [1].

-

Heterocycle Formation: Cyclization using phosphorus oxychloride (POCl₃) converts the hydrazide into a 1,3,4-oxadiazole ring, a pharmacophore known for high thermal stability and electron-transporting properties in OLEDs.

References

-

Khan, S. S., Howlader, M. B. H., Miyatake, R., Sheikh, M. C., & Zangrando, E. (2023).[5][4] 4-(Allyloxy)benzohydrazide .[3][4][6] IUCrData, 8(1), x221195.

-

Saygıdeğer Demir, B., Mahmoudi, G., Sezan, A., & Safin, D. A. (2021).[2] Evaluation of the antitumor activity of a series of the pincer-type metallocomplexes produced from isonicotinohydrazide derivative . Journal of Inorganic Biochemistry, 223, 111538. (Contextual grounding for hydrazide biological activity).

-

PubChem. 4-(Allyloxy)benzohydrazide Compound Summary . National Library of Medicine.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 4-(Allyloxy)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. PubChemLite - 4-(allyloxy)-n'-(3-(benzyloxy)benzylidene)benzohydrazide (C24H22N2O3) [pubchemlite.lcsb.uni.lu]

Technical Guide: Synthesis of 4-(Allyloxy)benzohydrazide

Executive Summary

4-(Allyloxy)benzohydrazide is a pivotal pharmacophore and intermediate in medicinal chemistry. It serves as a precursor for Schiff bases (acylhydrazones) which exhibit significant antimicrobial, analgesic, and anti-inflammatory properties. This guide details a robust, high-yield synthetic pathway starting from ethyl 4-hydroxybenzoate. The protocol prioritizes "self-validating" checkpoints—simple analytical steps ensuring the operator confirms success at each phase before proceeding.

Core Reaction Pathway

The synthesis follows a linear two-step sequence:

-

Williamson Ether Synthesis:

-alkylation of the phenol group using allyl bromide. -

Nucleophilic Acyl Substitution: Hydrazinolysis of the ester to the hydrazide.

Retrosynthetic Analysis & Strategy

The target molecule contains two functional domains: the allyloxy tail (lipophilic anchor) and the hydrazide head (hydrogen bonding/reactive center).

-

Disconnection: The hydrazide bond (

) is the most logical disconnection, leading back to an ester precursor and hydrazine. -

Precursor Logic: The ether linkage (

) is stable under the basic conditions required for hydrazide formation, necessitating its installation before the hydrazinolysis step.

Figure 1: Retrosynthetic strategy prioritizing the stability of the ether linkage.

Phase 1: Williamson Ether Synthesis

Objective: Conversion of Ethyl 4-hydroxybenzoate to Ethyl 4-(allyloxy)benzoate.

Mechanistic Insight

This is a classic

-

Why

over NaOH? Anhydrous carbonate in acetone buffers the reaction, preventing hydrolysis of the ester moiety which would occur with strong hydroxide bases. -

Why Acetone? It dissolves the organic reactants but precipitates the inorganic byproduct (

), driving the reaction forward (Le Chatelier’s principle) and simplifying workup.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| Ethyl 4-hydroxybenzoate | Substrate | 1.0 | Starting material |

| Allyl Bromide | Electrophile | 1.2 | Slight excess to ensure completion |

| Potassium Carbonate | Base | 2.0 | Anhydrous; must be ground to powder |

| Acetone | Solvent | N/A | Dry/Anhydrous grade preferred |

Experimental Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Ethyl 4-hydroxybenzoate (50 mmol, ~8.3 g) and anhydrous

(100 mmol, ~13.8 g) to Acetone (100 mL). -

Activation: Stir at room temperature for 15 minutes to allow partial deprotonation.

-

Addition: Add Allyl bromide (60 mmol, ~5.2 mL) dropwise. Caution: Lachrymator.

-

Reaction: Reflux the mixture for 20 hours .

-

Self-Validation (TLC): Check TLC (Hexane:Ethyl Acetate 4:1). The starting phenol spot (lower

) should disappear, replaced by a less polar ester spot (higher

-

-

Workup:

-

Cool to room temperature.

-

Filter off the solid inorganic salts (

and -

Evaporate the filtrate in vacuo (rotary evaporator).

-

-

Result: A colorless to pale yellow oil.[3]

-

Yield Expectation: Quantitative to >90%.

-

Purification: Usually sufficiently pure for the next step. If necessary, pass through a short silica plug.

-

Phase 2: Hydrazinolysis

Objective: Conversion of Ethyl 4-(allyloxy)benzoate to 4-(Allyloxy)benzohydrazide.

Mechanistic Insight

This step is a Nucleophilic Acyl Substitution.[1][2] The hydrazine molecule (a potent alpha-effect nucleophile) attacks the ester carbonyl. The reaction proceeds through a tetrahedral intermediate, collapsing to expel ethanol and form the hydrazide.

-

Critical Control: An excess of hydrazine is required to prevent the formation of the dimer (

-diacylhydrazine), where the product hydrazide attacks another ester molecule.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| Ethyl 4-(allyloxy)benzoate | Intermediate | 1.0 | Oil from Phase 1 |

| Hydrazine Hydrate (80-99%) | Nucleophile | 2.0 - 3.0 | Large excess prevents dimerization |

| Ethanol (Absolute) | Solvent | N/A | Reaction medium |

Experimental Protocol

-

Setup: Dissolve the oily ester (from Phase 1) in Ethanol (40 mL per 50 mmol scale).

-

Addition: Add Hydrazine Hydrate (100-150 mmol) slowly to the stirring solution.

-

Reaction: Reflux for 10 hours .

-

Self-Validation (Visual): The reaction often starts homogeneous. As the hydrazide forms, it may begin to precipitate or the solution viscosity changes.

-

-

Crystallization (The Purification Step):

-

Stop heating and allow the mixture to cool slowly to room temperature.

-

Refrigerate overnight (4°C) to maximize precipitation.

-

-

Isolation:

-

Filter the colorless crystals via vacuum filtration.[4]

-

Wash with cold ethanol (2 x 10 mL) to remove residual hydrazine.

-

Dry in a desiccator or vacuum oven at 40°C.

-

Characterization & Validation

The following data confirms the identity of the synthesized product.

| Technique | Parameter | Expected Value/Observation | Structural Evidence |

| Visual | Appearance | Colorless crystals / White powder | High purity crystalline solid |

| Melting Point | Range | 355–356 K (82–83 °C) | Sharp range indicates purity |

| IR Spectroscopy | 1650 cm⁻¹ | ||

| 3328, 3280 cm⁻¹ | |||

| 1230-1250 cm⁻¹ | |||

| ¹H NMR | ~4.6 ppm (d, 2H) | Allylic | |

| ~5.2-5.4 ppm (m, 2H) | Terminal alkene | ||

| ~6.0 ppm (m, 1H) | Internal alkene | ||

| ~9.6 ppm (s, 1H) | Amide |

Data Source: Khan et al., IUCrData 2023 [Ref 1].[5]

Process Workflow Diagram

Figure 2: Operational workflow with critical validation checkpoints.

References

-

Khan, S. S., Howlader, M. B. H., Miyatake, R., Sheikh, M. C., & Zangrando, E. (2023).[5][6][7] 4-(Allyloxy)benzohydrazide. IUCrData, 8(1), x221195.[7]

-

Master Organic Chemistry. (2014).[2][4] The Williamson Ether Synthesis.

-

PrepChem. Synthesis of Methyl 4-(Allyloxy)benzoate. (General procedure for allylation of hydroxybenzoates).

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-(Allyloxy)benzohydrazide.

Sources

- 1. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4-(Allyloxy)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 4-(All-yloxy)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Allyloxy)benzohydrazide physical properties

The following technical guide details the physical properties, synthesis, and characterization of 4-(Allyloxy)benzohydrazide , a critical intermediate in organic synthesis and coordination chemistry.

Executive Summary

4-(Allyloxy)benzohydrazide (CAS: 90480-14-1) is a functionalized benzohydrazide derivative featuring an allylic ether moiety.[1] It serves as a versatile building block in the development of Schiff base ligands, antimicrobial agents, and heterocyclic pharmacophores.[1] Its dual functionality—the nucleophilic hydrazide group and the polymerizable/reactive allyl group—makes it valuable for both small-molecule drug discovery and material science applications (e.g., cross-linking agents).[1]

This guide consolidates experimental physicochemical data, spectral signatures, and validated synthesis protocols to support reproducible research and development.

Chemical Identity & Structural Characterization[1][3][4][5][6]

| Property | Detail |

| IUPAC Name | 4-(prop-2-en-1-yloxy)benzohydrazide |

| Common Name | 4-(Allyloxy)benzohydrazide |

| CAS Registry Number | 90480-14-1 |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| SMILES | C=CCOC1=CC=C(C=C1)C(=O)NN |

| InChIKey | Predicted: Computed from structure |

Structural Visualization

The following diagram illustrates the synthetic logic and structural connectivity of the compound.

Thermodynamic & Physical Constants

The following data represents experimentally determined values from single-crystal X-ray diffraction and standard physicochemical analysis.

| Property | Value | Notes |

| Physical State | Solid (Crystalline) | Typically isolated as colorless plates or white powder.[1] |

| Melting Point | 82–83 °C (355–356 K) | Sharp melting point indicates high crystallinity.[1] |

| Density | 1.286 g/cm³ | Calculated from X-ray crystal data at 263 K. |

| Crystal System | Monoclinic | Space group: P2₁ |

| Solubility | Soluble: DMSO, DMF, hot EthanolInsoluble: Water, Hexane | Hydrazide moiety confers polarity, but the allyl/phenyl groups limit water solubility.[1] |

| LogP (Predicted) | ~1.42 | Moderate lipophilicity suitable for drug-like intermediates.[1] |

Solid-State Architecture

X-ray diffraction analysis reveals that the molecule adopts a planar conformation (excluding terminal atoms).[1][2] In the crystal lattice, molecules form a two-dimensional network stabilized by intermolecular hydrogen bonds:

-

N—H···O (Hydrazide NH to Carbonyl O)[1]

-

N—H···N (Hydrazide NH to Terminal N)

Spectral Signatures

Accurate identification requires matching the following spectral peaks.

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.72 | Doublet (J=8.8 Hz) | 2H | Ar-H (C2, C6 - Ortho to C=O) |

| 7.65 | Singlet (Broad) | 1H | NH (Amide proton) |

| 6.94 | Doublet (J=8.8 Hz) | 2H | Ar-H (C3, C5 - Ortho to Allyloxy) |

| 6.05 | Multiplet | 1H | Allyl -CH = (Methine) |

| 5.42 | Doublet of Quartets | 1H | Allyl =CH ₂ (Trans) |

| 5.32 | Doublet of Quartets | 1H | Allyl =CH ₂ (Cis) |

| 4.58 | Doublet of Triplets | 2H | -O-CH ₂- (Allylic methylene) |

| 4.13 | Singlet (Broad) | 2H | -NH ₂ (Terminal amine) |

Infrared Spectroscopy (FT-IR)

Matrix: KBr Pellet

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3328, 3280, 3183 | ν(N-H) | Primary & Secondary Amines (Hydrazide) |

| 1650 | ν(C=O) | Amide I (Carbonyl) |

| 1621, 1575 | ν(C=C) | Aromatic & Allylic Alkenes |

| 1240–1250 | ν(C-O-C) | Aryl Alkyl Ether Stretch |

Experimental Protocols

Synthesis Workflow

The synthesis is a two-step process starting from ethyl 4-hydroxybenzoate.[1] The protocol below is optimized for yield and purity.

Detailed Methodology

Step 1: Synthesis of Ethyl 4-(allyloxy)benzoate

-

Reagents: Ethyl 4-hydroxybenzoate (50 mmol), Allyl bromide (50 mmol), Anhydrous Potassium Carbonate (100 mmol).

-

Solvent: Acetone (100 mL).

-

Procedure:

Step 2: Hydrazinolysis to Title Compound

-

Reagents: Intermediate from Step 1, Hydrazine Hydrate (100 mmol, excess).

-

Solvent: Ethanol (40 mL).

-

Procedure:

-

Purification:

Handling & Safety (E-E-A-T)

While specific GHS data for this exact CAS is limited, benzohydrazide derivatives share common hazard profiles.[1] Treat this compound with the standard precautions for Class 6.1 (Toxic) or Irritant substances.[1]

-

Hazard Statements (Inferred):

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hydrazides can be sensitive to oxidation over long periods; storage under inert gas (Nitrogen/Argon) is recommended for long-term stability.[1]

-

Incompatibility: Avoid strong oxidizing agents and strong acids (which will protonate the hydrazide).[1]

References

-

Khan, S. S., Howlader, M. B. H., Miyatake, R., Sheikh, M. C., & Zangrando, E. (2023).[1][2] 4-(Allyloxy)benzohydrazide.[1][2] IUCrData, 8(1), x221195.[1][2] [Link]

- Source of Crystal Structure, Melting Point, and Synthesis Protocol.

- Source of CAS verification and analog safety d

-

PubChem. (n.d.).[1][6] Compound Summary: 4-(Allyloxy)benzaldehyde (Precursor).[1] National Library of Medicine.[1] [Link][1]

- Source of precursor data and GHS classific

Sources

- 1. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Allyloxy)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacophoric Blueprint of 4-(Allyloxy)benzohydrazide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating challenge of drug resistance necessitates the exploration of novel chemical scaffolds. Among these, benzohydrazide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide delves into the core pharmacophoric features of a specific analog, 4-(Allyloxy)benzohydrazide, providing a comprehensive analysis for researchers engaged in the design and development of new therapeutic agents. By dissecting its structural components and their contributions to bioactivity, this document serves as a foundational resource for unlocking the full potential of this promising scaffold.

Introduction: The Benzohydrazide Scaffold and the Concept of the Pharmacophore

In the landscape of medicinal chemistry, the term "pharmacophore" represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.[1] It is a critical concept in rational drug design, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The benzohydrazide moiety, characterized by a benzene ring linked to a hydrazide group (-CONHNH2), is a well-established pharmacophore known to be present in numerous compounds with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The inherent chemical reactivity and hydrogen bonding capabilities of the hydrazide group make it a key player in molecular interactions with biological targets.[2]

This guide focuses on 4-(Allyloxy)benzohydrazide, a derivative that introduces an allyloxy substituent at the para position of the benzene ring. Understanding the interplay between the core benzohydrazide scaffold and this specific functional group is paramount to elucidating its mechanism of action and guiding the synthesis of more effective analogs.

Deconstructing the Pharmacophore of 4-(Allyloxy)benzohydrazide

The biological activity of 4-(Allyloxy)benzohydrazide is a composite of the contributions from its distinct structural motifs. A thorough analysis of these components provides a blueprint for its pharmacophoric features.

The Hydrazide Moiety: The Linchpin of Bioactivity

The R—C(=O)—NH—NH2 functional group is widely recognized as a critical pharmacophore.[2][3] Its significance stems from several key characteristics:

-

Hydrogen Bonding Hub: The hydrazide group possesses both hydrogen bond donors (-NH and -NH2) and a hydrogen bond acceptor (C=O). This allows for the formation of multiple hydrogen bonds with amino acid residues in the active sites of target proteins, a fundamental aspect of molecular recognition and binding affinity.[2]

-

Chelating Potential: The nitrogen and oxygen atoms of the hydrazide moiety can act as chelation points for metal ions, which are often essential cofactors for enzymatic activity. This property is particularly relevant for the inhibition of metalloenzymes.

-

Scaffold for Derivatization: The terminal amino group of the hydrazide is a versatile handle for chemical modification, allowing for the synthesis of a wide array of Schiff bases and other derivatives with modulated biological profiles.

The Phenyl Ring: A Lipophilic Anchor and Platform for Interaction

The central benzene ring serves as a rigid scaffold, appropriately positioning the other functional groups for optimal interaction with a biological target. Its contributions to the pharmacophore include:

-

Hydrophobic Interactions: The aromatic nature of the phenyl ring facilitates hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket.[2]

-

Positional Isomerism: The substitution pattern on the benzene ring is a critical determinant of biological activity. The para-substitution in 4-(Allyloxy)benzohydrazide directs the allyloxy group away from the hydrazide moiety, influencing the overall shape and electronic distribution of the molecule.

The Allyloxy Group: Modulator of Lipophilicity and Potential for Specific Interactions

The allyloxy group (-O-CH2-CH=CH2) at the 4-position is a key feature that distinguishes this molecule from other benzohydrazide derivatives. Its role in the pharmacophore is multifaceted:

-

Lipophilicity and Membrane Permeability: The addition of the allyl group increases the lipophilicity of the molecule compared to its hydroxyl counterpart (4-hydroxybenzohydrazide). This can enhance its ability to cross biological membranes, such as the cell walls of bacteria, thereby improving its bioavailability.

-

Hydrophobic Interactions: The allyl group provides an additional hydrophobic region that can engage in van der Waals interactions within the target's active site.

-

Potential for Covalent Bonding: The double bond in the allyl group introduces a site of potential reactivity. While not its primary mode of interaction, under certain biological conditions, it could potentially participate in covalent bond formation with nucleophilic residues in a target protein, leading to irreversible inhibition.

Visualizing the Pharmacophore: A Conceptual Model

To consolidate the understanding of the key features, a pharmacophore model for 4-(Allyloxy)benzohydrazide can be proposed. This model highlights the essential interaction points for its putative biological activity.

Caption: A conceptual pharmacophore model for 4-(Allyloxy)benzohydrazide.

This model illustrates the key features: two hydrogen bond donors (from the -NH-NH2 group), one hydrogen bond acceptor (the carbonyl oxygen), an aromatic ring, and a hydrophobic region (the allyloxy group). This model can serve as a template for virtual screening and the design of new analogs.

Structure-Activity Relationship (SAR) Insights from Benzohydrazide Analogs

While specific SAR studies on a series of 4-(allyloxy)benzohydrazide analogs are not extensively reported, valuable insights can be gleaned from the broader class of benzohydrazide derivatives. These studies provide a predictive framework for how modifications to the 4-(allyloxy)benzohydrazide scaffold might impact its biological activity.

| Modification Site | Type of Modification | Anticipated Effect on Biological Activity | Rationale |

| Hydrazide Moiety | Conversion to Schiff bases | Often enhances antimicrobial and anticancer activity. | The resulting imine (-N=CH-) group can introduce additional points of interaction and modulate the electronic properties of the molecule. |

| N-acylation | Can either increase or decrease activity depending on the acyl group. | Introduces steric bulk and alters the hydrogen bonding capacity of the hydrazide. | |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) | May enhance activity against certain targets. | Alters the electronic density of the ring and can influence binding affinity. |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Can also lead to increased activity, depending on the target. | Modifies the electronic properties and can enhance hydrophobic interactions. | |

| Allyloxy Group | Replacement with other alkoxy groups (e.g., methoxy, ethoxy) | Will modulate lipophilicity and steric bulk. | Shorter chains may decrease lipophilicity, while longer or bulkier chains will increase it, affecting solubility and membrane permeability.[4] |

| Replacement with halogenated alkyl groups | May increase potency. | Can introduce new interactions and alter metabolic stability. |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay for evaluating the antimicrobial potential of compounds like 4-(Allyloxy)benzohydrazide is the determination of the Minimum Inhibitory Concentration (MIC). This protocol outlines the broth microdilution method, a standard and widely accepted technique.[5]

Materials and Reagents

-

Test compound (4-(Allyloxy)benzohydrazide)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (MHB with DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Experimental Workflow

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology

-

Preparation of Stock Solution: Dissolve a known weight of 4-(Allyloxy)benzohydrazide in DMSO to create a high-concentration stock solution.

-

Bacterial Inoculum Preparation: Inoculate a fresh culture of the desired bacterial strain in MHB and incubate until it reaches the exponential growth phase. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound stock solution in MHB across the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (wells with a known antibiotic), a negative control (wells with MHB and DMSO but no bacteria), and a growth control (wells with MHB, DMSO, and bacteria but no test compound).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. Alternatively, the absorbance can be read using a microplate reader.

Conclusion and Future Directions

4-(Allyloxy)benzohydrazide presents a compelling scaffold for the development of novel therapeutic agents. Its pharmacophoric features, a combination of a robust hydrogen-bonding hydrazide moiety, a lipophilic phenyl ring, and a modulating allyloxy group, provide a solid foundation for further optimization. The insights from SAR studies on related benzohydrazide derivatives offer a rational approach to designing new analogs with enhanced potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of 4-(allyloxy)benzohydrazide derivatives to establish a definitive SAR for this specific scaffold. Molecular docking studies against validated biological targets will be instrumental in elucidating the precise binding modes and guiding the design of next-generation compounds. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these novel chemical entities, paving the way for the discovery of new and effective drugs.

References

-

Khan, S. S., Howlader, M. B. H., Miyatake, R., Sheikh, M. C., & Zangrando, E. (2023). 4-(Allyloxy)benzohydrazide. IUCrData, 8(1), x221195. [Link]

-

Khan, S. S., Howlader, M. B. H., Miyatake, R., Sheikh, M. C., & Zangrando, E. (2023). 4-(Allyloxy)benzohydrazide. IUCrData, 8(Pt 1), x221195. [Link]

-

Islam, M., Karim, M., Boadi, W., Falekun, S., & Mirza, A. (2016). Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes. Advances in Biological Chemistry, 6, 180-192. [Link]

-

Krastev, D., Stoyanov, S., & Georgiev, A. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 135, 129538. [Link]

-

Rashid, M., Husain, F. M., & Shahab, M. S. (2022). Synthesis, Biological Activity, and Molecular Docking Studied of New Substituted Hydrazones. Journal of the Chinese Chemical Society, 69(12), 2085-2097. [Link]

-

Khan, S. S., Howlader, M. B. H., Miyatake, R., Sheikh, M. C., & Zangrando, E. (2023). 4-(Allyloxy)benzohydrazide. IUCrData, 8(1), x221195. [Link]

-

Sijm, R., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 648353. [Link]

-

Qandeel, B. M., et al. (2023). Pharmacophore Modeling and Bacterial Resistance. ResearchGate. [Link]

-

El-Sayed, W. M., et al. (2023). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 28(3), 1345. [Link]

-

El-Sayed, W. M., et al. (2013). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. Global Journal of Pharmacology, 7(2), 143-152. [Link]

-

Pujiastuti, R., et al. (2023). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Research in Pharmaceutical Sciences, 18(3), 263-272. [Link]

-

El-Sayed, W. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences and Education. [Link]

-

El-Sayed, W. M., et al. (2013). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. Academia.edu. [Link]

-

Popiołek, Ł., et al. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Acta Poloniae Pharmaceutica, 74(3), 815-826. [Link]

-

Khan, S. S., et al. (2023). 4-(Allyloxy)benzohydrazide. IUCrData, 8(1). [Link]

-

Banna, H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 968-971. [Link]

-

Majeed, R. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. [Link]

-

Pujiastuti, R., et al. (2023). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Research in Pharmaceutical Sciences, 18(3), 263-272. [Link]

-

Unknown Author. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. [Link]

-

Wujec, M., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2686. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(18), 6569. [Link]

-

Asif, M. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Bioinorganic Chemistry and Applications, 2022, 5894291. [Link]

-

Brandstrom, A., et al. (1989). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement, 166, 75-81. [Link]

-

Jones, C. K., et al. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 23(17), 4904-4908. [Link]

-

Olanrewaju, A. A., et al. (2013). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica, 5(1), 224-229. [Link]

-

Anderson, R. F., et al. (2001). Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. Journal of Medicinal Chemistry, 44(19), 3023-3030. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(Allyloxy)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

understanding the stability of 4-(Allyloxy)benzohydrazide

Executive Summary

4-(Allyloxy)benzohydrazide (CAS: 1746-13-0 analog/derivative) serves as a critical intermediate in the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles and pyrazoles. While its crystalline lattice offers moderate stability under ambient conditions, the molecule possesses two distinct reactive centers—the nucleophilic hydrazide motif and the allylic ether linkage —that dictate its degradation profile.

This technical guide provides a mechanistic analysis of its stability, moving beyond generic storage instructions to explain the chemical causality of its breakdown. It outlines a self-validating forced degradation protocol designed to quantify these risks during drug development workflows.

Chemical Profile & Structural Vulnerabilities

The stability of 4-(Allyloxy)benzohydrazide is governed by the competing reactivities of its functional groups. Understanding these electronic behaviors is prerequisite to designing effective handling protocols.

| Functional Moiety | Electronic Character | Primary Stability Risk | Trigger Condition |

| Hydrazide ( | Oxidative Dehydrogenation & Hydrolysis | Air/Oxygen, pH extremes (<3, >10), Metal ions ( | |

| Allyl Ether ( | Electron-rich Alkene | Claisen Rearrangement & Radical Oxidation | High Heat (>200°C), UV Light, Peroxides |

| Benzene Ring | Aromatic Core | N/A (Provides lattice stability) |

Causality Insight: The hydrazide group is the "weak link." The adjacent nitrogen atoms possess lone pairs that experience repulsion (the

Degradation Pathways (Mechanistic Insight)

The degradation of 4-(Allyloxy)benzohydrazide follows three primary vectors. These pathways must be monitored during stability testing.

Pathway A: Hydrolytic Cleavage (Acid/Base Catalyzed)

Under acidic or basic stress, the amide bond within the hydrazide cleaves.

-

Mechanism: Acid-catalyzed protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

-

Product: 4-(Allyloxy)benzoic acid + Hydrazine.

-

Risk: High in aqueous formulations or unbuffered protic solvents.

Pathway B: Oxidative Dehydrogenation

Hydrazides are reducing agents. Exposure to atmospheric oxygen, accelerated by trace metal catalysts (e.g., from stainless steel reactors), leads to the formation of diimide intermediates and eventual azo-coupling.

-

Mechanism:

. -

Product: 1,2-bis(4-(allyloxy)benzoyl)hydrazine (Dimer) or carboxylic acid via radical routes.

Pathway C: Claisen Rearrangement (Thermal)

While rare at storage temperatures, processing steps involving high heat (e.g., melt extrusion) can trigger a [3,3]-sigmatropic rearrangement.

-

Mechanism: The allyl group migrates to the ortho-position of the phenol ring, followed by tautomerization.

-

Product: 3-allyl-4-hydroxybenzohydrazide isomers.

Visualization: Degradation Pathway Map

Experimental Assessment: Forced Degradation Protocol

To validate the stability profile, researchers must perform "Stress Testing" (Forced Degradation). This protocol is designed to achieve 5–20% degradation, ensuring the analytical method (HPLC/LC-MS) is stability-indicating (i.e., it can resolve the parent from impurities).

Protocol Logic: We prioritize oxidative and hydrolytic stress due to the hydrazide moiety.

Step-by-Step Stress Testing Workflow

-

Preparation: Dissolve 4-(Allyloxy)benzohydrazide in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Add 0.1 N HCl. Reflux at 60°C for 4 hours.

-

Target: Detect formation of 4-(allyloxy)benzoic acid.

-

-

Base Hydrolysis:

-

Add 0.1 N NaOH. Stir at RT for 4 hours. (Note: Hydrazides are often more sensitive to base; avoid high heat initially to prevent total degradation).

-

-

Oxidative Stress:

-

Add 3%

. Store at RT for 2–24 hours. -

Target: Detect azo-dimers or N-oxides.

-

-

Thermal/Photolytic Stress:

-

Solid state: Expose thin layer of powder to 1.2 million lux hours (ICH Q1B).

-

Target: Check for lattice discoloration (yellowing) indicating radical oxidation.

-

Visualization: Stability Testing Decision Tree

Analytical Methodology

To accurately monitor stability, the analytical method must separate the parent peak from the hydrazide breakdown products.

Recommended HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Buffers hydrazide, prevents tailing).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm (Hydrazide carbonyl).

Data Interpretation:

-

Parent Peak: ~8-10 min (depending on flow).

-

Hydrolysis Product (Acid): Will elute later than parent if pH is acidic (protonated acid form) or earlier if neutral.

-

Oxidation Dimers: Will elute significantly later (highly lipophilic).

Storage & Handling Recommendations

Based on the identified vulnerabilities, the following storage protocols are mandatory to maintain >98% purity.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2°C – 8°C (Refrigerated) | Slows kinetics of spontaneous hydrolysis and auto-oxidation. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative dehydrogenation of the hydrazide group. |

| Container | Amber Glass | Blocks UV light to prevent radical activation of the allyl ether. |

| Moisture | Desiccator Required | Hydrazides are hygroscopic; moisture catalyzes hydrolysis. |

References

-

Khan, S. S., et al. (2023).[1] 4-(Allyloxy)benzohydrazide.[1] IUCrData, 8(1), x221195. Link

-

Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Link

-

Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Link

-

Torosyan, G., & Hovhannisyan, D. (2011).[2] Synthesis of Allyl Phenyl Ether and Claisen Rearrangement. Scientific Study & Research, 12(4), 425–428.[2] Link

-

Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96. Link

Sources

Methodological & Application

Introduction: The Versatility of 4-(Allyloxy)benzohydrazide as a Synthetic Building Block

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(Allyloxy)benzohydrazide in the synthesis of heterocyclic compounds. This document provides a detailed overview of the starting material, its preparation, and its utility in constructing valuable heterocyclic scaffolds such as 1,3,4-oxadiazoles and pyrazoles.

4-(Allyloxy)benzohydrazide is a versatile organic compound that serves as a pivotal precursor in the synthesis of various heterocyclic systems. Its structure uniquely combines three key functional groups: the hydrazide moiety (-CONHNH₂), the aromatic benzene ring, and the reactive allyl ether group (-OCH₂CH=CH₂).

The hydrazide functional group is a cornerstone in heterocyclic chemistry, acting as a potent nucleophile and a precursor to hydrazones, which can undergo a variety of cyclization reactions.[1][2] The presence of the allyl group provides a site for further synthetic modifications, such as isomerization, oxidation, or participation in pericyclic reactions, thereby increasing the molecular diversity of the resulting heterocyclic products. The non-hydrogen atoms of the core structure are nearly coplanar, which can influence the packing and intermolecular interactions in the solid state.[3][4] This combination of features makes 4-(Allyloxy)benzohydrazide an attractive starting material for medicinal chemists and drug development professionals aiming to create novel compounds with potential biological activity.[5][6]

This application note details the synthesis of the 4-(Allyloxy)benzohydrazide precursor and provides validated protocols for its subsequent use in the construction of 1,3,4-oxadiazole and pyrazole ring systems—two classes of heterocycles of significant pharmacological importance.[7][8]

Part 1: Synthesis of the Precursor: 4-(Allyloxy)benzohydrazide

The synthesis of 4-(Allyloxy)benzohydrazide is a straightforward two-step process commencing from commercially available ethyl-4-hydroxybenzoate. The procedure involves an initial Williamson ether synthesis followed by hydrazinolysis of the resulting ester.

Workflow for the Synthesis of 4-(Allyloxy)benzohydrazide

Caption: Synthetic pathway for 4-(Allyloxy)benzohydrazide.

Protocol 1: Preparation of 4-(Allyloxy)benzohydrazide

This protocol is adapted from the procedure described by Khan et al.[1][4]

Step 1: Synthesis of Ethyl-4-(allyloxy)benzoate

-

To a 250 mL round-bottom flask, add ethyl-4-hydroxybenzoate (8.3 g, 50 mmol), anhydrous potassium carbonate (13.8 g, 100 mmol), and acetone (100 mL).

-

Rationale: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion which is a potent nucleophile for the subsequent Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this type of reaction.

-

-

Add allyl bromide (6.0 g, 50 mmol) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 20 hours with continuous stirring.

-

After cooling to room temperature, filter the mixture to remove the potassium salts.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to yield a colorless oily mass, which is the crude ethyl-4-(allyloxy)benzoate. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 4-(Allyloxy)benzohydrazide

-

Transfer the crude ethyl-4-(allyloxy)benzoate to a 100 mL round-bottom flask.

-

Add ethanol (40 mL) and hydrazine hydrate (5.0 g, 100 mmol).[1][2]

-

Rationale: Hydrazine hydrate is a strong nucleophile that attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the more stable hydrazide. Ethanol serves as the reaction solvent.

-

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 10 hours.

-

Allow the reaction mixture to cool and stand overnight. The product will crystallize from the solution.

-

Collect the colorless crystals by filtration, wash them with a small amount of cold ethanol, and dry them.

-

The expected yield is approximately 7.0 g (73%), with a melting point of 355–356 K.[1][4]

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Role |

| Ethyl-4-hydroxybenzoate | 166.17 | 50 | 8.3 g | Starting Material |

| Allyl Bromide | 120.98 | 50 | 6.0 g | Alkylating Agent |

| Potassium Carbonate | 138.21 | 100 | 13.8 g | Base |

| Acetone | 58.08 | - | 100 mL | Solvent (Step 1) |

| Hydrazine Hydrate | 50.06 | 100 | 5.0 g | Nucleophile |

| Ethanol | 46.07 | - | 40 mL | Solvent (Step 2) |

| Reaction Time | - | - | 20h (Step 1), 10h (Step 2) | - |

| Expected Yield | 192.22 | ~36.5 | ~7.0 g (73%) | Product |

Part 2: Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their broad spectrum of biological activities.[5][7] A common and effective method for their synthesis involves the cyclization of N-acylhydrazones, which are readily prepared from benzohydrazides.

General Mechanism: From Hydrazide to 1,3,4-Oxadiazole

The transformation begins with the condensation of 4-(allyloxy)benzohydrazide with an aromatic aldehyde to form an N-acylhydrazone intermediate. This intermediate then undergoes oxidative cyclization, often promoted by a suitable oxidizing agent, to yield the 2,5-disubstituted 1,3,4-oxadiazole. This dehydrative cyclization can also be achieved using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[7]

Sources

- 1. 4-(Allyloxy)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(All-yloxy)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. mdpi.com [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

Application Notes and Protocols for the Analytical Characterization of 4-(Allyloxy)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-(Allyloxy)benzohydrazide is a versatile organic molecule that serves as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its unique structural features, comprising a substituted aromatic ring, an ether linkage, an allyl group, and a hydrazide moiety, necessitate a comprehensive analytical characterization to ensure its identity, purity, and stability. This guide provides a detailed overview of the essential analytical techniques for the thorough characterization of 4-(Allyloxy)benzohydrazide, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for research and development in the pharmaceutical and chemical industries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution.[1][2][3][4][5] It provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework. For 4-(Allyloxy)benzohydrazide, both ¹H and ¹³C NMR are indispensable.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of nuclear spin.[1][2] When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation induces transitions between these energy states, and the resulting signal is detected. The precise resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ), which is the cornerstone of structural interpretation.

Predicted ¹H NMR Spectral Data for 4-(Allyloxy)benzohydrazide

The ¹H NMR spectrum of 4-(Allyloxy)benzohydrazide is expected to exhibit distinct signals corresponding to the aromatic, allylic, and hydrazide protons. The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (H-2, H-6) | 7.70 - 7.80 | Doublet (d) | 2H | J = 8.0 - 9.0 |

| Aromatic (H-3, H-5) | 6.90 - 7.00 | Doublet (d) | 2H | J = 8.0 - 9.0 |

| Allyl (-CH=) | 6.00 - 6.10 | Ddt | 1H | J = 17.2, 10.5, 5.3 |

| Allyl (=CH₂, trans) | 5.40 - 5.45 | Ddt | 1H | J = 17.2, 1.5, 1.5 |

| Allyl (=CH₂, cis) | 5.28 - 5.32 | Ddt | 1H | J = 10.5, 1.3, 1.3 |

| Allyl (-O-CH₂-) | 4.55 - 4.65 | Dt | 2H | J = 5.3, 1.5 |

| Hydrazide (-NH₂) | 4.20 - 4.40 | Broad Singlet | 2H | - |

| Hydrazide (-NH-) | 9.40 - 9.60 | Broad Singlet | 1H | - |

Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-(Allyloxy)benzohydrazide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazides as it facilitates the observation of exchangeable N-H protons.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H NMR).

-

Acquire the spectrum at room temperature.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish proton connectivity.

-

Predicted ¹³C NMR Spectral Data for 4-(Allyloxy)benzohydrazide

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165.0 - 167.0 |

| Aromatic (C-4) | 161.0 - 163.0 |

| Allyl (-CH=) | 133.0 - 134.0 |

| Aromatic (C-2, C-6) | 128.0 - 130.0 |

| Aromatic (C-1) | 125.0 - 127.0 |

| Allyl (=CH₂) | 117.0 - 118.0 |

| Aromatic (C-3, C-5) | 114.0 - 115.0 |

| Allyl (-O-CH₂-) | 68.0 - 69.0 |

Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8]

Principles of IR Spectroscopy

Molecular vibrations, such as stretching and bending of chemical bonds, occur at specific quantized frequencies.[7][8][9] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes.[7][8][9] An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically expressed as wavenumber, cm⁻¹).

Expected IR Absorption Bands for 4-(Allyloxy)benzohydrazide

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H (Hydrazide) | Stretching | 3200 - 3400 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Allyl, sp²) | Stretching | 3050 - 3080 | Medium |

| C-H (Allyl, sp³) | Stretching | 2850 - 2950 | Medium |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |

| C=C (Aromatic) | Stretching | 1580 - 1620 | Medium |

| C=C (Allyl) | Stretching | 1640 - 1650 | Medium |

| N-H (Amide II) | Bending | 1510 - 1550 | Medium |

| C-O (Ether) | Stretching | 1230 - 1270 (asymmetric) | Strong |

| C-O (Ether) | Stretching | 1020 - 1060 (symmetric) | Medium |

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid 4-(Allyloxy)benzohydrazide powder directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR setup.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.[10]

Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer. A detector then records the abundance of each ion.

Expected Mass Spectral Data for 4-(Allyloxy)benzohydrazide

-

Molecular Formula: C₁₀H₁₂N₂O₂

-

Molecular Weight: 192.22 g/mol

-

Expected Molecular Ion Peak [M]⁺• or [M+H]⁺: m/z 192 or 193

Predicted Fragmentation Pattern:

The fragmentation of 4-(Allyloxy)benzohydrazide is expected to proceed through several characteristic pathways, providing valuable structural information.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 151 | [C₇H₅O₂N₂]⁺ | •CH₂CH=CH₂ |

| 135 | [C₇H₅O₂]⁺ | •NHNH₂ |

| 121 | [C₇H₅O]⁺ | CO, •NHNH₂ |

| 93 | [C₆H₅O]⁺ | CO, CO, •NHNH₂ |

| 77 | [C₆H₅]⁺ | O, CO, CO, •NHNH₂ |

| 41 | [C₃H₅]⁺ | C₇H₇N₂O₂ |

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of 4-(Allyloxy)benzohydrazide (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or acetic acid can be added to promote protonation for positive ion mode.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature, to achieve a stable spray and maximum ion signal.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the connectivity of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For 4-(Allyloxy)benzohydrazide, a reversed-phase HPLC (RP-HPLC) method is typically employed to assess its purity and quantify it in various matrices.[11][12]

Principles of RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Protocol for RP-HPLC Analysis of 4-(Allyloxy)benzohydrazide

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of pure 4-(Allyloxy)benzohydrazide in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Solution: Dissolve a known amount of the sample to be analyzed in the mobile phase to a concentration within the calibration range.

-

-

HPLC System and Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of water (A) and acetonitrile (B) is a common choice. An isocratic or gradient elution can be used. For example, an isocratic elution with 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detector: UV detector set at a wavelength of maximum absorbance for 4-(Allyloxy)benzohydrazide (to be determined by UV-Vis spectroscopy, likely around 240-260 nm).

-

-

Data Acquisition and Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Inject the sample solution and determine its peak area.

-

Calculate the concentration of 4-(Allyloxy)benzohydrazide in the sample using the calibration curve.

-

Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Visualizations

Experimental Workflow for Characterization

Caption: Workflow for the synthesis and analytical characterization of 4-(Allyloxy)benzohydrazide.

Conclusion

The comprehensive analytical characterization of 4-(Allyloxy)benzohydrazide is paramount for its successful application in research and drug development. The synergistic use of NMR spectroscopy for structural elucidation, IR spectroscopy for functional group identification, mass spectrometry for molecular weight and fragmentation analysis, and HPLC for purity assessment provides a robust and reliable framework for ensuring the quality and integrity of this important chemical entity. The protocols and guidelines presented in this application note are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently characterize 4-(Allyloxy)benzohydrazide and advance their scientific endeavors.

References

-

AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings. Retrieved from [Link]

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Allyloxy)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzoic acid hydrazide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(allyloxy)benzoate. Retrieved from [Link]

-

PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

-

ChemBK. (n.d.). ethyl 4-(allyloxy)benzoate. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. Retrieved from [Link]

-

ijirset. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Rasayan J. Chem. (n.d.). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

-

International Journal of Development Research. (2016, April 27). study of mass spectra of benzimidazole derivatives. Retrieved from [Link]

-

MD Topology. (n.d.). 4-Hydroxybenzaldehyde | C7H6O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Open Access Journals. (n.d.). Principles of Organic Spectroscopy. Retrieved from [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. ijirset.com [ijirset.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pharmacia.pensoft.net [pharmacia.pensoft.net]

- 12. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]

Application Note: Antioxidant Profiling of 4-(Allyloxy)benzohydrazide Derivatives

Executive Summary

This application note details the methodological framework for evaluating the antioxidant potential of 4-(Allyloxy)benzohydrazide and its derivatives. While the benzohydrazide core (-CONHNH₂) provides a well-documented pharmacophore for radical scavenging via hydrogen donation, the para-allyloxy substituent introduces specific lipophilic characteristics that necessitate modified assay protocols.

This guide moves beyond generic "textbook" protocols, offering optimized workflows that account for the solubility profile and reaction kinetics specific to hydrazide-based scaffolds.

Part 1: Chemical Context & Solubility Optimization

The Challenge: 4-(Allyloxy)benzohydrazide possesses an amphiphilic nature. The hydrazide head is polar and hydrogen-bonding, while the allyloxy tail significantly reduces water solubility compared to unsubstituted benzohydrazides. Standard aqueous assay buffers may cause precipitation, leading to false negatives or high background noise (scattering).

Stock Solution Preparation[1][2][3]

-

Solvent of Choice: Dimethyl Sulfoxide (DMSO).[1]

-

Rationale: DMSO ensures complete solubilization of the allyloxy tail and is compatible with DPPH, ABTS, and FRAP assays at final concentrations <5% (v/v).

-

-

Protocol:

-

Weigh 10 mg of the derivative.

-

Dissolve in 1 mL of HPLC-grade DMSO to create a 10 mg/mL Stock A .

-

Sonicate for 5 minutes at room temperature to ensure homogeneity.

-

Prepare Working Standards by serial dilution in the assay-specific solvent (e.g., Methanol for DPPH, Buffer for FRAP), ensuring the final DMSO concentration in the well does not exceed 1%.

-

Part 2: Primary Screening - DPPH Radical Scavenging Assay

Mechanism: Hydrogen Atom Transfer (HAT).[2] The hydrazide nitrogen donates a hydrogen atom to the stable DPPH radical, neutralizing its violet color to pale yellow.[3]

Reagents

-

DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol.

-

Positive Control: Ascorbic Acid (Vitamin C) or Trolox.

Optimized Protocol (96-Well Plate Format)

-

Preparation: Dilute Stock A (from Part 1.1) with Methanol to varying concentrations (e.g., 10, 20, 40, 80, 160 µg/mL).

-

Plating: Add 20 µL of sample/standard to the test wells.

-

Initiation: Add 180 µL of 0.1 mM DPPH solution to all wells using a multichannel pipette.

-

Critical Step: Perform this step in low light; DPPH is photosensitive.

-

-

Incubation: Cover plate with foil and incubate for 30 minutes at room temperature (25°C) in the dark.

-

Note on Kinetics: Hydrazides can be slower scavengers than phenolics. If IC50 is high, extend incubation to 60 minutes to check for slow-acting kinetics.

-

-

Measurement: Read Absorbance (Abs) at 517 nm .

Data Analysis

Calculate % Inhibition using the formula:

-

A_control: Absorbance of DPPH + Methanol (no sample).

-

A_sample: Absorbance of DPPH + Test Compound.

Part 3: Secondary Screening - FRAP (Ferric Reducing Antioxidant Power)

Mechanism: Single Electron Transfer (SET). This assay measures the ability of the hydrazide to reduce the Ferric-TPTZ complex (

Reagents

-

Acetate Buffer: 300 mM, pH 3.6.[4]

-

TPTZ Solution: 10 mM TPTZ in 40 mM HCl.[4]

-

FeCl3 Solution: 20 mM

in distilled water. -

FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio. Prepare fresh.

Optimized Protocol

-

Preparation: Dilute Stock A with Acetate Buffer (pH 3.6).

-

Solubility Check: If the compound precipitates in the buffer, use a 50:50 Methanol:Buffer diluent, but ensure the standard curve uses the same solvent system.

-

-

Plating: Add 10 µL of sample/standard to wells.

-

Initiation: Add 190 µL of warmed (37°C) FRAP Reagent.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Measurement: Read Absorbance at 593 nm .

Part 4: The "Amphiphilic" Check - ABTS Assay

Why this assay? Unlike DPPH (organic solvent) or FRAP (aqueous), ABTS works in both media. It is the most robust assay for 4-(Allyloxy)benzohydrazide derivatives because it accommodates the lipophilic allyloxy tail without solubility artifacts.

Reagents[4][8][9][10]

-

ABTS Stock: 7 mM ABTS in water.[5]

-

Oxidant: 2.45 mM Potassium Persulfate.

Radical Generation (The "Overnight" Step)

Mix ABTS Stock and Potassium Persulfate in a 1:1 ratio. Store in the dark at room temperature for 12–16 hours before use. This generates the stable

-

Dilution:[5][6] Prior to assay, dilute this stock with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .

Protocol

-

Plating: Add 10 µL of sample (in Ethanol/DMSO) to wells.

-

Initiation: Add 190 µL of the diluted

solution. -

Incubation: 6 minutes at room temperature.

-

Measurement: Read Absorbance at 734 nm .

Part 5: Visualizing the Workflow & Mechanism

Experimental Workflow Diagram

The following diagram outlines the critical path from solid compound to validated data, highlighting the solubility checkpoints.

Caption: Integrated workflow for antioxidant profiling of lipophilic hydrazide derivatives.

Mechanistic Action of Hydrazides

This diagram illustrates how the hydrazide core neutralizes radicals via Hydrogen Atom Transfer (HAT).

Caption: HAT mechanism: The hydrazide moiety donates a proton to neutralize the radical.

Part 6: Data Presentation & Reporting[12]

When reporting results for 4-(Allyloxy)benzohydrazide derivatives, summarize data in a comparative table format.

Table 1: Example Data Layout

| Compound ID | Structure Note | DPPH IC50 (µg/mL) | FRAP Value (µM Fe²⁺/g) | ABTS (% Inhibition) |

| Standard | Ascorbic Acid | 4.5 ± 0.2 | 1200 ± 50 | 98% |

| ABH-01 | Parent (Allyloxy) | 12.4 ± 1.1 | 850 ± 30 | 85% |

| ABH-02 | Derivative A | 8.2 ± 0.5 | 920 ± 25 | 90% |

Interpretation Guide:

-

Lower IC50 in DPPH indicates higher potency.

-

Higher FRAP Value indicates stronger reducing power.

-

Discrepancies: If a compound shows high ABTS activity but low FRAP activity, it suggests the mechanism is primarily radical scavenging (HAT) rather than electron transfer (SET), or that solubility in the aqueous FRAP buffer was insufficient.

References

-

Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.[7] Nature, 181, 1199–1200.

-